molecular formula C14H14F3N3O4 B13053069 ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

Cat. No.: B13053069
M. Wt: 345.27 g/mol
InChI Key: GUDGTWJQRGYOLU-XJGAGPIDSA-N
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Description

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate is a high-purity synthetic compound of significant interest in specialized organic and medicinal chemistry research. This molecule features a unique structure combining a carbamate moiety, a trifluoromethyl-substituted aryl diazenyl group, and a hydroxy-but-enoyl chain, suggesting potential as a key intermediate or scaffold. Its structural characteristics indicate potential research applications in the development of enzyme inhibitors, where the carbamate group can act as an electrophile, or in materials science for the synthesis of novel dyes and ligands, leveraging its diazenyl (azo) functionality. The presence of the trifluoromethyl group, known to enhance metabolic stability and membrane permeability, makes this compound particularly valuable for investigating structure-activity relationships in drug discovery. Researchers are exploring its use as a pharmacophore in developing bioactive molecules and as a molecular probe to study protein-ligand interactions. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should consult relevant, up-to-date scientific literature for specific application protocols and safety data.

Properties

Molecular Formula

C14H14F3N3O4

Molecular Weight

345.27 g/mol

IUPAC Name

ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8-,20-19?

InChI Key

GUDGTWJQRGYOLU-XJGAGPIDSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of ethyl carbamate with a suitable diazonium salt derived from 4-(trifluoromethyl)aniline. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The diazenyl linkage can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The diazenyl linkage can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxybutenoyl moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s unique attributes include:

  • Trifluoromethylphenyl substituent : Enhances electron-withdrawing effects and resistance to oxidative degradation.
  • Carbamate moiety : Provides hydrolytic stability compared to esters or amides.

Comparison with Evidence-Based Analogues

Compound (3) from
  • Structure : Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate.
  • Key Differences :
    • Replaces the diazenyl group with a 1,2,4-triazole ring , altering electronic properties and hydrogen-bonding capacity.
    • Contains a phenylacetyl group instead of the trifluoromethylphenyl-diazenyl system, reducing electron-withdrawing effects.
  • Spectroscopy : ¹H-NMR peaks at δ 3.4 (CH₂), 4.3 (NH₂), and 13.0 (NH-triazole) highlight distinct proton environments compared to the target compound’s expected signals .
Patent Compounds from and
  • Example 429 (EP 4 374 877 A2) : A spirocyclic carboxamide with trifluoromethylphenyl and pyrimidine groups.
    • Structural Contrasts : Incorporates a spiro ring system and polyether chains , increasing molecular complexity and hydrophilicity.
    • Analytical Data : LCMS m/z 1011 [M+H]⁺ and HPLC retention time of 1.01 minutes reflect higher molecular weight and polarity compared to the target compound .
  • Example from : Features a tert-butyl carbamate intermediate deprotected using HCl/ethyl acetate.
    • Functional Comparison : Highlights the versatility of carbamate-protecting strategies, though the target compound’s ethyl carbamate is less sterically hindered .

Data Table: Comparative Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Notable Spectral/Chromatographic Data
Target Compound Diazenyl, Trifluoromethylphenyl, Carbamate ~366 (estimated)* N/A (hypothetical)
Compound (3) () Triazole, Phenylacetyl, Carbamate ~355 (estimated) ¹H-NMR: δ 3.4 (CH₂), 13.0 (NH-triazole)
Example 429 () Spiro ring, Trifluoromethyl, Pyrimidine 1010 (LCMS) HPLC retention: 1.01 min
Example from tert-Butyl carbamate, Spiro system ~869 (estimated) Deprotection with HCl/ethyl acetate

*Estimated based on formula C₁₄H₁₃F₃N₄O₄.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s diazenyl group may allow conjugation with biomolecules (e.g., via azo-reduction), contrasting with triazole-based analogues that rely on click chemistry .
  • Stability and Bioactivity: The trifluoromethyl group in the target compound likely improves metabolic stability over non-fluorinated analogues, as seen in patent compounds with similar substituents .
  • Chromatographic Behavior : Compounds with extended ether chains (e.g., Example 429) exhibit higher retention times due to increased polarity, whereas the target compound’s compact structure may favor faster elution .

Biological Activity

Ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H12F3N3O3
  • CAS Number : 71505692
  • Molecular Weight : 303.25 g/mol

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antidiabetic properties. For instance, a related compound demonstrated significant inhibition in alpha-glucosidase and alpha-amylase assays, which are critical enzymes in carbohydrate metabolism.

Concentration (μM) Alpha-glucosidase Inhibition (%) Alpha-amylase Inhibition (%)
50083.1378.85
25073.0873.08
12568.9068.90
62.562.2862.28
31.2558.4758.47

The IC50 values for these activities were reported as follows:

  • Alpha-glucosidase: 6.28μM6.28\,\mu M
  • Alpha-amylase: 4.58μM4.58\,\mu M

These results indicate that the compound could be a promising candidate for further development in managing diabetes .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including diabetes and cancer. The DPPH assay results for similar compounds showed an IC50 value of 2.36μM2.36\,\mu M, suggesting strong antioxidant activity compared to ascorbic acid (IC50 = 0.85μM0.85\,\mu M).

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds structurally related to this compound were evaluated for toxicity and behavioral changes after administration at various doses over a period of 72 hours. No significant adverse effects were observed, indicating a favorable safety profile .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound may exert its antidiabetic effects by modulating insulin signaling pathways and enhancing glucose uptake in muscle cells, although detailed pathways remain to be elucidated.

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